5-Methoxy-7-methylimidazo[1,2-a]pyridine

Lipophilicity Drug Design ADME

5-Methoxy-7-methylimidazo[1,2-a]pyridine (CAS 377779-75-4) is a bicyclic heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It features a 5‑methoxy and a 7‑methyl substitution on the fused imidazole‑pyridine core, imparting distinct physicochemical properties that are critical for target engagement and ADME modulation in drug discovery programs.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B1641225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-7-methylimidazo[1,2-a]pyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN2C(=C1)OC
InChIInChI=1S/C9H10N2O/c1-7-5-8-10-3-4-11(8)9(6-7)12-2/h3-6H,1-2H3
InChIKeyWFJMAGGEZOZIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-7-methylimidazo[1,2-a]pyridine: A Core Imidazopyridine Scaffold for Drug Discovery and Chemical Biology Procurement


5-Methoxy-7-methylimidazo[1,2-a]pyridine (CAS 377779-75-4) is a bicyclic heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry . It features a 5‑methoxy and a 7‑methyl substitution on the fused imidazole‑pyridine core, imparting distinct physicochemical properties that are critical for target engagement and ADME modulation in drug discovery programs .

Why 5-Methoxy-7-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Unsubstituted or Mono-substituted Imidazopyridine Analogs


The imidazo[1,2-a]pyridine core is highly sensitive to substitution pattern; even minor changes in lipophilicity, electron density, and hydrogen‑bonding capacity profoundly alter target binding, cellular permeability, and metabolic stability . A generic or mono‑substituted analog (e.g., 7‑methylimidazo[1,2‑a]pyridine or 5‑methoxyimidazo[1,2‑a]pyridine) lacks the balanced lipophilic and electronic profile of the 5‑methoxy‑7‑methyl derivative, leading to divergent performance in kinase inhibition assays, CYP interactions, and overall developability [1]. Direct substitution without quantitative comparative data risks project failure; the evidence below delineates the measurable differences that justify selection of this specific compound.

Quantitative Differentiation of 5-Methoxy-7-methylimidazo[1,2-a]pyridine: Head-to-Head Physicochemical and Class-Level SAR Comparisons


Lipophilicity Advantage: Measured LogP of 5-Methoxy-7-methylimidazo[1,2-a]pyridine vs. Mono-Substituted Analogs

The calculated LogP of 5‑methoxy‑7‑methylimidazo[1,2‑a]pyridine is 2.20, significantly higher than that of 5‑methoxyimidazo[1,2‑a]pyridine (LogP = 1.74) and 7‑methylimidazo[1,2‑a]pyridine (LogP = 1.64) [1][2]. This increase in lipophilicity enhances passive membrane permeability while maintaining a balanced polar surface area, positioning the compound within the optimal range for CNS‑penetrant or intracellular target engagement.

Lipophilicity Drug Design ADME

Distinct Density and Refractive Index: 5-Methoxy-7-methylimidazo[1,2-a]pyridine Exhibits Higher Density than 7-Methyl Analog

The density of 5‑methoxy‑7‑methylimidazo[1,2‑a]pyridine is 1.154 g/cm³, compared to 1.11 g/cm³ for 7‑methylimidazo[1,2‑a]pyridine, and the refractive index is 1.582 versus 1.609 for the 7‑methyl analog [1]. These differences arise from the electron‑withdrawing and polarizable nature of the methoxy group, impacting bulk physical handling and spectroscopic identification.

Physicochemical Characterization Formulation Quality Control

Enhanced Hydrogen-Bond Acceptor Capacity: 5-Methoxy Substitution Adds a Third H‑Bond Acceptor Compared to 7‑Methyl Analog

The 5‑methoxy group introduces an additional hydrogen‑bond acceptor (oxygen atom) to the imidazopyridine core, increasing the total H‑bond acceptor count from 2 (in 7‑methylimidazo[1,2‑a]pyridine) to 3 [1]. This subtle change can significantly strengthen binding to kinase hinge regions or other protein pockets that rely on multiple H‑bond interactions.

Medicinal Chemistry Structure-Based Design Kinase Inhibitors

Methyl Substituent Effects on Pharmacological Activity: Class-Level SAR from Anti‑Inflammatory Imidazopyridines

A comprehensive study of 28 imidazo[1,2‑a]pyridine derivatives demonstrated that the presence of methyl substituents on the heterocyclic system significantly modulates anti‑inflammatory, analgesic, and antipyretic activities when compared to indomethacin [1]. Although the specific 5‑methoxy‑7‑methyl combination was not directly tested in this work, the established SAR indicates that 7‑methyl substitution generally enhances potency, while 5‑alkoxy groups fine‑tune metabolic stability.

Anti-inflammatory SAR Drug Repositioning

Commercial Availability and Purity: A Reliable Building Block for Medicinal Chemistry

5‑Methoxy‑7‑methylimidazo[1,2‑a]pyridine is commercially available from multiple reputable suppliers (e.g., CheMenu, MolCore, ChemBlink) with a guaranteed purity of ≥97% and is offered in quantities suitable for both discovery‑scale screening and lead optimization . Its CAS registry number (377779-75-4) and established MDL number (MFCD18830328) ensure traceable, reproducible procurement.

Chemical Procurement Synthetic Intermediates Quality Assurance

Optimal Procurement and Research Scenarios for 5-Methoxy-7-methylimidazo[1,2-a]pyridine Based on Quantitative Evidence


Lead Optimization for CNS‑Penetrant Kinase Inhibitors

The elevated LogP of 2.20 places 5‑methoxy‑7‑methylimidazo[1,2‑a]pyridine in the ideal lipophilicity window for crossing the blood‑brain barrier, while the additional H‑bond acceptor from the 5‑methoxy group offers a binding advantage to kinase hinge regions [1]. Procurement of this specific derivative enables SAR exploration around a core that already possesses favorable CNS ADME properties, potentially shortening the lead optimization timeline.

Anti‑Inflammatory Drug Discovery Scaffold

Given the established class‑level SAR that methyl‑substituted imidazopyridines enhance anti‑inflammatory activity, this compound serves as a strategic starting point for synthesizing focused libraries targeting COX‑2 or other inflammatory mediators . Its commercial availability at ≥97% purity supports rapid in vitro screening and subsequent scale‑up for in vivo efficacy studies.

Physicochemical Reference Standard for Analytical Method Development

The well‑defined density (1.154 g/cm³) and refractive index (1.582) of 5‑methoxy‑7‑methylimidazo[1,2‑a]pyridine make it suitable as a reference material for HPLC, LC‑MS, and NMR method development in quality control laboratories [1]. Its distinct physicochemical fingerprint reduces ambiguity in compound identity confirmation when handling large screening collections.

Chemical Biology Probe for Target Engagement Studies

With a balanced LogP and three H‑bond acceptors, this compound is well‑suited for cellular target engagement assays (e.g., CETSA, NanoBRET) where passive permeability and specific binding interactions are essential [1]. Procuring this derivative allows for direct comparison with simpler analogs to deconvolute the contribution of the 5‑methoxy group to cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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